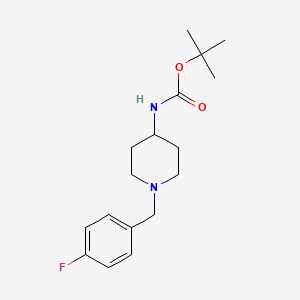

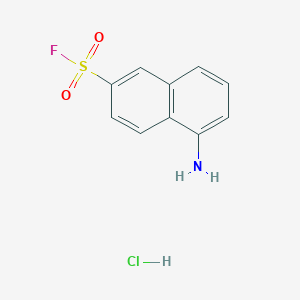

2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride” is a complex organic compound. It likely contains an aromatic benzene ring, an isopropyl group, a sulfonamide group, and an aminomethyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo nucleophilic addition reactions with carbonyl compounds like aldehydes or ketones, forming imines or enamines .科学的研究の応用

Chemical Synthesis and Modification

Sulfonamide compounds, including those structurally similar to 2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride, play a significant role in chemical synthesis, particularly in the creation of heterocyclic compounds. For instance, the condensation of 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates leads to the formation of benzothiadiazine dioxides, demonstrating the utility of sulfonamides in synthesizing complex heterocyclic structures (Chern et al., 1990). Such compounds are of interest due to their potential pharmacological properties.

Pharmacological Applications

Sulfonamide derivatives are explored extensively for their pharmacological potential. For example, novel sulfonamide compounds have been investigated for their ability to inhibit human carbonic anhydrase isoforms, a target for the development of therapeutic agents for conditions such as glaucoma, epilepsy, and cancer (Żołnowska et al., 2018). This highlights the relevance of sulfonamide compounds in designing drugs with specific biological activities.

Antitumor Applications

Sulfonamide-focused libraries have been screened for antitumor activities, identifying compounds with potential as cell cycle inhibitors. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have advanced to clinical trials due to their ability to disrupt tubulin polymerization, a mechanism of action that can be exploited in cancer treatment (Owa et al., 2002).

Safety and Hazards

作用機序

Target of Action

The compound “2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride” is a type of cationic polymer . Cationic polymers are known to target bacterial membranes . They are considered the last frontier in antibacterial development due to their rapid bactericidal effect and low propensity for emergence of resistance .

Mode of Action

The mode of action of this compound involves interaction with bacterial membranes. The compound promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular target . This interaction results in changes to the bacterial cell, leading to its death .

Biochemical Pathways

It is known that cationic polymers, such as this compound, can disrupt bacterial membrane-related resistance mechanisms . This disruption can affect various biochemical pathways within the bacterial cell, leading to its death .

Pharmacokinetics

Similar compounds, such as tetracyclines and glycylcyclines, are known to have poor absorption after food (group 1), while others like doxycycline and minocycline are more reliably absorbed orally (group 2) . The bioavailability of this compound would depend on its specific chemical structure and formulation.

Result of Action

The result of the compound’s action is the death of bacterial cells. By promoting bacterial membrane permeability, the compound allows antibiotics to reach their intracellular targets, disrupting normal cellular functions and leading to cell death .

特性

IUPAC Name |

2-(aminomethyl)-N-propan-2-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-8(2)12-15(13,14)10-6-4-3-5-9(10)7-11;/h3-6,8,12H,7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQCJJRXTFFRAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2861012.png)

![3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2861015.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2861016.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2861021.png)

![N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide](/img/structure/B2861022.png)

![6-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2861024.png)

![N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2861025.png)

![3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2861028.png)

![Sodium 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B2861031.png)